molecular formula C17H13F3N2O3 B2652087 5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 860784-37-8

5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2652087
CAS No.: 860784-37-8
M. Wt: 350.297
InChI Key: XHZJXTNRDSORJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxadiazole ring. The presence of the trifluoromethyl group could potentially introduce steric hindrance and electronic effects that influence the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known to be electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and stability .

Scientific Research Applications

Pharmacological Potential

5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole derivatives show promise in various pharmacological areas. A study by Faheem (2018) highlights their potential for tumor inhibition and antioxidant activities. This research emphasizes the importance of these compounds in combating various diseases, particularly in oncology.

Antibacterial Activity

The antibacterial properties of 1,2,4-oxadiazole derivatives, including those similar to this compound, have been extensively studied. For instance, Rai et al. (2010) demonstrate the efficacy of these compounds against various bacterial strains, highlighting their potential in developing new antibacterial agents.

Anticonvulsant Activity

Research by Tsitsa et al. (1989) explores the anticonvulsant properties of 1,3,4-oxadiazole derivatives. These findings suggest that certain compounds within this class could be effective in treating seizure disorders.

Photochemistry and Luminescence

The photochemical properties of 1,2,4-oxadiazoles, such as Buscemi et al. (1999) and Mikhailov et al. (2016)'s studies, indicate potential applications in developing new materials for electronic and optical devices.

Anticancer Evaluation

1,2,4-oxadiazole derivatives exhibit significant anticancer activity, as shown in studies like Yakantham et al. (2019). These compounds have been tested against various human cancer cell lines, indicating their potential as chemotherapeutic agents.

Coordination Polymers

The ability to form coordination polymers, as demonstrated in the work of Yang et al. (2011), suggests applications in material science, particularly in the synthesis of novel polymeric materials with unique properties.

Fluoride Chemosensors

1,2,4-oxadiazole derivatives can act as fluoride chemosensors, as shown by Ma et al. (2013). This property is crucial for environmental monitoring and analytical chemistry applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science. Further studies could also investigate the synthesis and properties of related compounds .

Properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c1-23-13-5-7-14(8-6-13)24-10-15-21-16(22-25-15)11-3-2-4-12(9-11)17(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZJXTNRDSORJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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